6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a triazole ring fused with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction is carried out in ethanol with hydrazine hydrate, followed by refluxing for several hours . The resulting mixture is then cooled, and the product is isolated.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
Uniqueness
6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62758-61-6 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-amino-5-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C14H12N4O/c15-18-13(10-6-2-1-3-7-10)16-17-14(18)11-8-4-5-9-12(11)19/h1-9,19H,15H2 |
InChI Key |
VTVUPPVPYLZUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3O |
Origin of Product |
United States |
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